5-acetyl-1H-indole-2-carboxylic acid, with the chemical formula CHNO and CAS number 31380-57-1, is a derivative of indole, a significant class of heterocyclic compounds. Indoles are widely recognized for their presence in numerous natural products and pharmaceuticals, attributed to their diverse biological activities. The compound features both an acetyl group and a carboxylic acid group, which enhance its chemical reactivity and potential biological activity. It serves as an essential scaffold in medicinal chemistry due to its structural versatility and functional diversity .
The synthesis of 5-acetyl-1H-indole-2-carboxylic acid typically involves several key steps:
5-acetyl-1H-indole-2-carboxylic acid has a molecular weight of 203.19 g/mol. Its structure includes:
The presence of these functional groups allows for diverse chemical reactivity, making it a valuable compound in various chemical applications .
5-acetyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
The mechanism of action for 5-acetyl-1H-indole-2-carboxylic acid primarily revolves around its ability to interact with biological targets through its functional groups. The acetyl group may facilitate binding interactions with enzymes or receptors, while the carboxylic acid can participate in hydrogen bonding and ionic interactions.
In biological systems, compounds like 5-acetyl-1H-indole-2-carboxylic acid are studied for their potential roles as enzyme inhibitors or modulators. For instance, derivatives of indole compounds have been evaluated for their activity against specific enzymes involved in metabolic pathways, showcasing their therapeutic potential .
Relevant data indicates that 5-acetyl-1H-indole-2-carboxylic acid can participate in various chemical transformations due to its functional groups, making it versatile for synthetic applications .
5-acetyl-1H-indole-2-carboxylic acid has several significant applications across different fields:
The synthesis of indole-2-carboxylic acid derivatives has advanced significantly through innovative methodologies that prioritize atom economy, regioselectivity, and operational simplicity. A patented iron-catalyzed approach utilizes diethyl oxalate and hydrazine monohydrate in a condensation reaction with substituted anilines, followed by reduction with iron(II) hydroxide to yield indoline-2-carboxylate intermediates. Subsequent oxidative aromatization provides indole-2-carboxylic acids with excellent functional group tolerance, achieving yields exceeding 75% while minimizing heavy metal waste [1]. This method represents a cost-effective industrial alternative to precious metal catalysts.
The Hemetsberger-Knittel synthesis remains indispensable for introducing substituents at the indole's C4 position—a challenging regiochemical outcome. This route involves condensation of 4-bromo-2-nitrobenzaldehyde with ethyl azidoacetate under basic conditions, followed by thermal cyclization at 180°C to afford 4-bromoindole-2-carboxylates. The bromine atom serves as a versatile handle for subsequent cross-coupling, enabling the installation of acetyl groups at C5 via sequential functionalization [9]. For reducible functionalities, catalytic hydrogenation proves effective, as demonstrated by the quantitative reduction of 5-nitro-1H-indole-2-carboxylic acid ethyl ester to its amino derivative using 5% Pd/C and ammonium formate in refluxing ethanol [4].
Table 1: Comparative Synthetic Approaches to Indole-2-Carboxylates
Method | Key Reagents/Conditions | Yield Range | Regiochemical Control | Limitations |
---|---|---|---|---|
Iron-Catalyzed Cyclization | Diethyl oxalate, Fe(OH)₂, hydrazine | 75-85% | C2-carboxylation | Requires high-purity anilines |
Hemetsberger-Knittel | Azidoacetate, 180°C cyclization | 30-93% | C4-halogenation | High-temperature step |
Raney Nickel Desulfurization | Methylthioindoles, EtOH reflux | 93-99% | C2-methylation | Pyrophoric catalyst handling |
Catalytic Hydrogenation | Pd/C, NH₄HCO₂, ethanol reflux | Quant. | N/A | Nitro-group specificity |
Functionalization at the indole C5 position demands precise electrophilic aromatic substitution (EAS) control due to the inherent reactivity at C3. The Vilsmeier-Haack formylation serves as a pivotal gateway to C5-acetylated derivatives, where indole-2-carboxylates treated with POCl₃/DMF yield 5-formyl intermediates. Subsequent haloform oxidation using iodine and sodium hydroxide efficiently converts the aldehyde to the acetyl group, though competing decarboxylation at C2 requires careful pH control to preserve the carboxylic acid functionality [3].
For direct acetyl installation, Friedel-Crafts acylation with acetyl chloride and Lewis acids (AlCl₃) demonstrates moderate efficiency (45-60% yield). However, this method suffers from regioisomeric contamination due to C3/C5 competition and decomposition of acid-sensitive indoles. A superior alternative employs Ugi-Heck cascade reactions, wherein palladium catalyzes the carbonylative coupling of 2-iodoanilines with terminal alkynes followed by intramolecular cyclization. This one-pot sequence enables simultaneous construction of the indole core and C5-acetyl group under mild conditions, achieving 68% yield with excellent regioselectivity . Microwave-assisted Friedel-Crafts protocols have further reduced reaction times to <30 minutes while improving yields to >75% by suppressing side reactions [9].
Palladium catalysis enables chemoselective diversification of the indole scaffold under aqueous conditions, circumventing protection/deprotection sequences. A notable (η³-benzyl)palladium system generated in situ from Pd(OAc)₂ and TPPMS ligand in water facilitates C3–H benzylation of indole-2-carboxylic acids. This reaction proceeds via concerted metalation-deprotonation (CMD) at C3, where the carboxylate group acts as a directing element. Deuterium-labeling studies confirm >80% deuterium incorporation at C3 when using D₂O, underscoring the reversibility of the palladation step. The resulting (η³-benzyl)palladium intermediate then couples with hydrated benzyl alcohols to yield bis(indolyl)methanes in 45-96% yield without N-protection [10].
For carbonylative functionalization, chloroform serves as a CO surrogate in Pd-catalyzed aminocarbonylations. When 5-aminoindole-2-carboxylates react with aryl iodides under CO atmosphere (generated from CHCl₃ decomposition), C5-acylated derivatives form via in situ carbamoyl chloride intermediates. This method achieves 82% yield for 5-acetylated indoles while tolerating ester and nitro groups [9]. Additionally, Suzuki-Miyaura coupling of 5-bromoindole-2-carboxylates with acetyl-protected arylboronic acids enables rapid diversification, though competing protodebromination necessitates careful control of Pd loading (optimized at 2 mol% Pd(PPh₃)₄) [3].
Table 2: Palladium-Mediated Reactions for Indole-2-Carboxylate Functionalization
Reaction Type | Catalyst System | Key Intermediate | Product Class | Yield Range |
---|---|---|---|---|
C3-H Benzylation | Pd(OAc)₂/TPPMS/H₂O | (η³-Benzyl)Pd(II) | Bis(indolyl)methanes | 45-96% |
Carbonylative Amination | PdCl₂(PPh₃)₂, CHCl₃/CO | Carbamoyl chloride | 5-Acetylindoles | 68-82% |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromoindole-2-carboxylate | 5-Arylindole-2-carboxylates | 70-89% |
Ugi-Heck Cyclization | Pd₂(dba)₃, XPhos | Alkyne-Pd complex | 5-Acetylindole cores | 65-78% |
Bioisosteric modification of the 5-acetyl-1H-indole-2-carboxylic acid scaffold optimizes pharmacokinetic properties while retaining target engagement. Strategic replacement of the carboxylic acid with tetrazolyl groups enhances membrane permeability through reduced desolvation penalties, though metabolic instability in hepatic microsomes remains a concern. More effectively, 1,2,3-triazole bioisosteres mimic the carboxylate's hydrogen-bonding capacity while conferring resistance to amidase cleavage. These are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on 5-acetyl-2-azidomethylindoles, achieving nanomolar potency in IDO1/TDO inhibition assays [5] [9].
The acetyl moiety undergoes systematic optimization through fluorinated analogs to modulate electron density and lipophilicity. Difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups at C5 significantly improve metabolic stability (t₁/₂ > 120 min vs. 28 min for acetyl in human microsomes) by blocking cytochrome P450-mediated oxidation. Molecular docking confirms these groups maintain critical hydrogen bonds with 14-3-3η's Lys50 residue while enhancing hydrophobic pocket occupancy. Notably, CF₃-substituted derivatives exhibit 15-fold increased cellular potency against hepatocellular carcinoma (IC₅₀ = 0.12 μM) compared to acetyl analogs due to improved passive diffusion [3] [5].
For hERG channel liability mitigation—a common issue with indole scaffolds—sulfonamide bioisosteres replace the protonatable amine intermediates. Ethyl 5-(aminosulfonyl)-1H-indole-2-carboxylate derivatives demonstrate equivalent target affinity (14-3-3η Kd = 18 nM) with reduced hERG inhibition (IC₅₀ > 30 μM vs. 1.2 μM for amine precursors), as confirmed by automated patch-clamp assays. This modification decreases cationic interactions with hERG's Phe656 residue while maintaining optimal log P values (2.1–2.5) [8] [9].
Table 3: Bioisosteric Modifications and Their Biochemical Impacts
Bioisostere | Synthetic Method | Key Property Changes | Biological Advantage |
---|---|---|---|
1,2,3-Triazole (COOH →) | CuAAC on azidomethylindoles | ↑ Log D (+0.7), ↓ pKa (non-ionizable) | Resistance to esterase cleavage |
Trifluoromethyl (COCH₃ →) | Halogen exchange/CuCF₃ | ↑ Lipophilicity (π = +1.44), ↑ σₚ | Enhanced metabolic stability |
Sulfonamide (NH₂ →) | Sulfur trioxide complex | ↓ Basicty (pKa < 5), ↑ TPSA | Reduced hERG inhibition |
Tetrazole (COOH →) | [2+3] Cycloaddition with HN₃ | Isoelectronic, ↑ Aqueous solubility | Improved BBB penetration in CNS agents |
Table 4: Structure-Activity Relationships of C5 Substituents
C5 Substituent | 14-3-3η IC₅₀ (μM) | Log P | Microsomal Stability (t₁/₂, min) | hERG IC₅₀ (μM) |
---|---|---|---|---|
COCH₃ | 0.85 | 1.8 | 28 | 8.2 |
CF₃ | 0.12 | 2.3 | >120 | 15.6 |
CONH₂ | 1.20 | 0.9 | 43 | >30 |
SO₂NH₂ | 0.95 | 1.2 | 87 | >30 |
CN | 2.10 | 1.5 | 112 | 21.4 |
Structural optimization strategies thus balance electronic effects, steric occupancy, and desolvation energetics. The most potent 14-3-3η inhibitors feature C5-trifluoromethyl or sulfonamide groups paired with C2-heteroaryl bioisosteres, demonstrating that strategic atom replacement significantly enhances drug-like properties without compromising target affinity [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3